4-bromo-N-(4-ethynylphenyl)benzenesulfonamide
Description
4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a bromine substituent on the benzene ring and an ethynylphenyl group attached to the sulfonamide nitrogen.
- Core Structure: A benzenesulfonamide backbone with substituents influencing electronic, steric, and biological properties.
- Functional Groups: The bromine atom (electron-withdrawing) and ethynyl group (linear, π-conjugated) likely enhance reactivity and intermolecular interactions .
- Potential Applications: Sulfonamides are widely explored for therapeutic uses, including antimicrobial, antidiabetic, and anticancer activities, driven by their ability to inhibit enzymes like carbonic anhydrase or sulfonylurea receptors .
Properties
IUPAC Name |
4-bromo-N-(4-ethynylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUQZZIUSOCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide typically involves the following steps:
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and ethynylated benzene derivative with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-ethynylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group and the sulfonamide moiety.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Ethynylation: Palladium catalyst, copper co-catalyst, ethynyl compound
Sulfonamidation: Sulfonamide reagent, suitable solvents and bases
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the ethynyl and sulfonamide groups.
Coupling Products: Complex structures formed through coupling reactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition : 4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide has been studied for its ability to inhibit specific enzymes, including carbonic anhydrase IX. This enzyme plays a crucial role in tumor cell proliferation, making the compound a candidate for cancer therapy .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, indicating potential applications in treating infections caused by drug-resistant bacteria .
Medicine
- Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in targeting enzymes related to diseases such as cancer and diabetes. For example, it has shown promising results as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in Alzheimer's disease and diabetes management .
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial activity. A study highlighted that certain derivatives showed enhanced activity against Mycobacterium abscessus strains, suggesting that this compound may also possess similar properties .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase IX with high selectivity. This inhibition can lead to reduced tumor growth by inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis and reduce tumor growth .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Bromine Substitution : Bromine’s electron-withdrawing effect increases electrophilicity in all analogs, enhancing reactivity in cross-coupling reactions .
- Ethynyl vs. Carbamoyl/Thiazole Groups : The ethynyl group in the target compound may promote π-π stacking or alkyne-based click chemistry, unlike the hydrogen-bonding propylcarbamoyl group in or the planar thiazole ring in .
Physicochemical Properties
- Melting Points : Analogs like N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide exhibit melting points >150°C due to strong hydrogen bonding , while propylcarbamoyl derivatives () show lower melting points (~120–140°C) due to flexible side chains.
- Solubility : Thiazole-containing analogs () display improved aqueous solubility compared to purely aromatic derivatives like N-(4-bromophenyl)benzenesulfonamide ().
Biological Activity
4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C13H10BrN1O2S
- CAS Number : 860788-61-0
The structure includes a bromine atom, an ethynyl group, and a sulfonamide moiety, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase (CA), which is implicated in tumor growth and metastasis. Inhibitors like this compound can disrupt tumor pH regulation, leading to enhanced cell death in cancer cells .
- Antimicrobial Activity : The presence of halogen substituents (bromine) enhances the compound's ability to interact with microbial enzymes, potentially leading to increased antibacterial efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |
| HeLa (Cervical Cancer) | 2.41 | Cytotoxic effects observed |
| U-937 (Leukemia) | 0.11 | Significant cell growth inhibition |
These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types, warranting further investigation into its therapeutic applications .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it possesses significant activity against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic effect |
| Escherichia coli | 16 µg/mL | Bactericidal effect |
These findings support the potential use of this compound in treating bacterial infections .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, demonstrating that it induces apoptosis in a dose-dependent manner. Flow cytometry assays confirmed increased levels of apoptotic markers upon treatment with the compound .
- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting its potential as a therapeutic agent against infections caused by resistant organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
